4-(3-Bromo-5-chlorophenyl)morpholine

Overview

Description

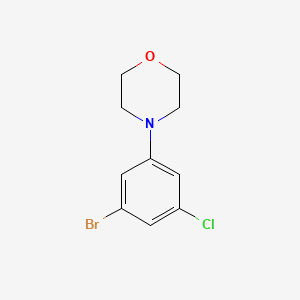

4-(3-Bromo-5-chlorophenyl)morpholine is an organic compound that features a morpholine ring substituted with a 3-bromo-5-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-chlorophenyl)morpholine typically involves the reaction of 3-bromo-5-chloroaniline with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of dehalogenated morpholine derivatives.

Substitution: Formation of iodinated or other substituted morpholine derivatives.

Scientific Research Applications

4-(3-Bromo-5-chlorophenyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-chlorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and chloro substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

- 4-(3-Bromo-5-fluorophenyl)morpholine

- 4-(3-Chloro-5-fluorophenyl)morpholine

- 4-(3-Bromo-5-methylphenyl)morpholine

Comparison: 4-(3-Bromo-5-chlorophenyl)morpholine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

4-(3-Bromo-5-chlorophenyl)morpholine is an organic compound with the molecular formula CHBrClNO and a molecular weight of 276.56 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : CHBrClNO

- Molecular Weight : 276.56 g/mol

- CAS Number : 1259445-15-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and chlorine atoms enhances its reactivity and binding affinity to specific enzymes and receptors, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating similar compounds demonstrated significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC value indicating effective inhibition of cell growth in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines.

| Cell Line | % Inhibition | IC (µM) |

|---|---|---|

| T-47D (Breast) | 90.47 | 0.67 |

| SK-MEL-5 (Melanoma) | 84.32 | 0.80 |

These results suggest that compounds with similar structural features can induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity of the compound to AChE was assessed using molecular docking studies, revealing favorable interactions with key amino acids at the active site.

Case Studies

- Anticancer Efficacy : A study evaluated the effectiveness of morpholine derivatives, including this compound, against a panel of cancer cell lines. The findings indicated that this compound exhibited significant growth inhibition, particularly in breast and prostate cancer models.

- Antimicrobial Screening : Another study focused on synthesizing derivatives of morpholine compounds and their antibacterial activities. The results showed that this compound had a notable inhibitory effect on Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Properties

IUPAC Name |

4-(3-bromo-5-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPUQUIHTVGPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682195 | |

| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259445-15-2 | |

| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.